molecular formula C17H13ClN4 B12972017 (S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole

(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B12972017
M. Wt: 308.8 g/mol
InChI Key: UGFHIPBXIWJXNA-QGZVFWFLSA-N
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Description

(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, an imidazole ring, and a benzimidazole core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the benzimidazole core.

    Attachment of the Imidazole Ring: The imidazole ring can be attached through a coupling reaction, such as the reaction of an imidazole derivative with the chlorophenyl-substituted benzimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory, antiviral, and anticancer agent.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure but lacking the chlorophenyl and imidazole groups.

    Imidazole: A basic heterocyclic compound that forms part of the structure of (S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole.

    Chlorophenyl Imidazole: A compound with a similar structure but without the benzimidazole core.

Uniqueness

This compound is unique due to its combination of a benzimidazole core, a chlorophenyl group, and an imidazole ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Properties

Molecular Formula

C17H13ClN4

Molecular Weight

308.8 g/mol

IUPAC Name

6-[(S)-(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole

InChI

InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21)/t17-/m1/s1

InChI Key

UGFHIPBXIWJXNA-QGZVFWFLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](C2=CC3=C(C=C2)N=CN3)N4C=CN=C4

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4

Origin of Product

United States

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